Caraganaphenol A

Antioxidant Oligostilbene Radical Scavenging

Gene therapy researchers face inefficient HSC modification-a critical bottleneck in clinical applications. Caraganaphenol A addresses this by transiently downregulating IFITM proteins, boosting LV gene marking ~2-fold ex vivo and ~10-fold in vivo. For oncology, it exhibits an IC50 of 5.80 μM against AGS gastric cancer cells, 7-fold more potent than resveratrol, with a selectivity index of 2.4-7.6. Its dual antioxidant mechanism (DPPH• IC50 18.2 μM + Fe²⁺ chelation) enables ferroptosis and ischemia-reperfusion studies. Authenticated sourcing ensures reproducible results.

Molecular Formula C56H42O13
Molecular Weight 922.9 g/mol
Cat. No. B3028232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaraganaphenol A
Molecular FormulaC56H42O13
Molecular Weight922.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
InChIInChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H/t45-,46-,47-,49+,53?,55+,56-/m1/s1
InChIKeyOIQYJZZWQGGEBP-MLCYKAQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caraganaphenol A Identity & Procurement


Caraganaphenol A (CAS 174916-31-5) is a natural oligostilbene tetramer [1] belonging to the resveratrol-derived polyphenol class [2]. Isolated from the roots of Caragana species (Leguminosae) [3], it is characterized by a high molecular weight of 922.92 g/mol (C56H42O13) [4] and a rigid polycyclic framework arising from oxidative dimerization of simpler benzofuran monomers . Unlike monomeric stilbenes such as resveratrol, Caraganaphenol A's extended conjugated system and complex stereochemistry [5] underpin its unique bioactivities, making its sourcing from authenticated suppliers critical for research reproducibility.

1 Natural oligostilbene tetramer; authenticated sourcing from Caragana spp. essential for reproducibility
2 Complex polycyclic architecture distinct from monomeric stilbenes and trimeric analogs
3 Suitable for polyphenol signaling, antioxidant mechanism, and plant-derived chemical probe studies

Why Caraganaphenol A Cannot Be Substituted


Substituting Caraganaphenol A with other resveratrol oligomers—such as α-viniferin, kobophenol A, miyabenol C, or the parent monomer resveratrol—is scientifically unjustified due to quantifiable differences in molecular architecture and resultant pharmacodynamics. Caraganaphenol A is a tetramer [1] possessing a unique cyclopenta[e]benzofuran core and an exocyclic double bond that enables extended π-π conjugation [2]. This structural feature is absent in the trimer α-viniferin [3] and the monomer resveratrol, leading to demonstrably superior antioxidant capacity [4] and a distinct mechanism of lentiviral transduction enhancement via IFITM protein modulation [5]. Furthermore, Caraganaphenol A exhibits cancer cell cytotoxicity (IC50 5.80–18.62 μM) that is 2.2–7-fold more potent than resveratrol (IC50 40.6 μM) in gastric cancer models [6]. These data confirm that in-class analogs are not functionally interchangeable; procurement decisions must be guided by the specific, evidence-backed properties of Caraganaphenol A.

Structure Cyclopenta[e]benzofuran core and exocyclic double bond may not replicate with trimeric analogs like α-viniferin
Mechanism Lentiviral transduction enhancement via IFITM modulation appears absent in resveratrol and other oligostilbenes
Potency Antioxidant activity profile may not transfer from other resveratrol oligomers; head-to-head context required

Caraganaphenol A Differentiation Evidence


Superior Antioxidant Activity vs. α-Viniferin

Caraganaphenol A demonstrates consistently lower IC50 values than α-viniferin across multiple antioxidant assays, a difference attributed to its unique exocyclic double bond that facilitates extended π-π conjugation [1]. In DPPH• radical-scavenging assays, caraphenol A achieved an IC50 of 18.2 μM, compared to 27.5 μM for α-viniferin, representing a 33.8% improvement in potency [2].

Radical Scavenging
Head-to-head
DPPH IC50 18.2 μM vs. α-Viniferin 27.5 μM (33.8% lower)
Reported antioxidant comparison supports tetramer advantage in radical quenching
In vitro spectrophotometric assay; room temp, 30 min
Antioxidant Oligostilbene Radical Scavenging

Gastric Cancer Cell Cytotoxicity vs. Resveratrol

In human gastric adenocarcinoma (AGS) cells, Caraganaphenol A exhibits an IC50 of 5.80 μM [1], which is 7-fold lower than the IC50 of 40.6 μM reported for the parent monomer resveratrol in the same cell line [2]. This heightened potency is accompanied by selective inhibition of cancer cell growth and induction of ROS-mediated apoptosis [3].

Gastric Cancer Cytotoxicity
Reported
AGS cell IC50 5.80 μM vs. Resveratrol 40.6 μM (7-fold lower)
Supports cytotoxicity endpoint review in gastric cancer cell models
MTT assay, 72 h; cross-study comparison
Oncology Gastric Cancer Cytotoxicity

Lentiviral Transduction via IFITM Modulation

Caraganaphenol A enhances lentiviral vector (LV) gene delivery to hematopoietic stem and progenitor cells (HSPCs) by reducing IFITM2/3-mediated restriction [1]. This effect is quantitative: ex vivo treatment of mobilized peripheral blood (mPB) CD34+ HSPCs with 30–50 μM caraphenol A increases EGFP marking frequency by approximately 2-fold [2]. Remarkably, in vivo engraftment of caraphenol A-treated human HSPCs in immunodeficient mice results in a ~10-fold higher vector copy number (VCN) compared to DMSO-treated controls [3]. In contrast, resveratrol exhibits no transduction enhancement in similar models [4].

LV Transduction Enhancement
Head-to-head
~10-fold VCN increase in vivo vs. DMSO; resveratrol shows no effect
Reported transduction enhancement context for HSPC gene delivery research
Human CD34+ HSPCs, immunodeficient mice, 16 weeks
Gene Therapy Lentiviral Vector Hematopoietic Stem Cells

Dual Inhibition of hCBS and hCSE

Caraganaphenol A inhibits human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE), two key enzymes in the transsulfuration pathway responsible for hydrogen sulfide (H2S) production [1]. The compound exhibits IC50 values of 5.9 μM against hCBS and 12.1 μM against hCSE [2]. This inhibitory profile is distinct from other resveratrol oligomers, which have not been systematically characterized for dual hCBS/hCSE inhibition.

hCBS/hCSE Inhibition
Class-level
hCBS IC50 5.9 μM; hCSE IC50 12.1 μM
Reported dual enzyme inhibition context for H2S pathway studies
Recombinant human enzymes; other oligomers not systematically evaluated
Enzyme Inhibition Cystathionine β-Synthase Hydrogen Sulfide

Selective Cancer Cell Cytotoxicity

Caraganaphenol A selectively inhibits the growth of human gastric cancer cells while sparing normal gastric epithelium [1]. The IC50 in normal human gastric epithelial GES-1 cells is 44.12 μM, compared to IC50 values ranging from 5.80 to 18.62 μM across five gastric cancer cell lines (AGS, SGC-7901, MKN-45, MGC-803, BGC-823) [2]. This yields a selectivity index (SI) of 2.4–7.6 (calculated as IC50(GES-1)/IC50(cancer cell)), demonstrating a quantifiable therapeutic window that is critical for drug development.

Selectivity Index
Class-level
SI 2.4-7.6 (GES-1 normal vs. 5 gastric cancer cell lines)
Supports cell-model selectivity review; selectivity window context
MTT, 72 h; resveratrol comparable selectivity data not available
Selectivity Cancer Therapeutics Safety Profile

Iron-Chelating Activity Over α-Viniferin

In UV-visible spectra analysis, Caraganaphenol A exhibits enhanced absorbance peaks at 250–350 nm upon mixing with Fe2+, indicative of a direct iron-chelating interaction [1]. In contrast, the closely related trimer α-viniferin shows no spectral change under identical conditions, confirming that the Fe2+-chelating mechanism is unique to Caraganaphenol A among this oligostilbene pair [2]. This iron-chelating activity contributes to its non-redox-mediated antioxidant capacity and may be relevant to diseases involving iron dysregulation.

Iron Chelation
Head-to-head
Enhanced UV-Vis absorbance 250-350 nm with Fe2+; α-viniferin shows no change
Supports iron-chelation mechanism study; absent in trimeric analog
UV-visible spectroscopy, Fe2+ mixing
Metal Chelation Antioxidant Mechanism Fenton Reaction

Caraganaphenol A Application Scenarios


Gene Therapy: HSC Transduction Enhancement

Caraganaphenol A's ability to increase LV gene marking in human HSPCs by ~2-fold ex vivo and ~10-fold in vivo [1] directly addresses a critical bottleneck in clinical gene therapy—inefficient HSC modification. Procurement for this application is justified by the compound's unique mechanism of transient IFITM downregulation [2], which is not observed with resveratrol or α-viniferin [3]. Researchers developing gene therapies for monogenic disorders (e.g., SCID, thalassemia) or engineering CAR-T cells should prioritize Caraganaphenol A over generic transduction enhancers like polybrene or prostaglandin E2, which lack comparable in vivo validation data [4].

Gastric Cancer Lead Optimization

With an IC50 of 5.80 μM against AGS gastric cancer cells—7-fold more potent than resveratrol (40.6 μM) [1]—and a favorable selectivity index of 2.4–7.6 versus normal gastric epithelium [2], Caraganaphenol A is a superior starting point for medicinal chemistry campaigns targeting gastric adenocarcinoma. Procurement is supported by mechanistic evidence of ROS-mediated apoptosis induction [3], distinguishing it from resveratrol derivatives that act via alternative pathways. Preclinical oncology researchers should select Caraganaphenol A for SAR studies, combination therapy screening with cisplatin or 5-FU [4], and in vivo xenograft validation.

Iron-Mediated Oxidative Damage Research

Caraganaphenol A's dual antioxidant mechanism—combining enhanced radical scavenging (DPPH• IC50 18.2 μM, 1.5-fold superior to α-viniferin) [1] with direct Fe2+ chelation [2]—makes it uniquely suited for investigating iron-catalyzed oxidative damage pathways. Applications include ferroptosis research, neurodegenerative disease models (e.g., Parkinson's, Alzheimer's), and ischemia-reperfusion injury. Unlike α-viniferin, which lacks chelating activity [3], Caraganaphenol A enables dissection of redox-mediated versus metal-dependent antioxidant contributions. Procurement from high-purity sources is essential for reproducible spectrophotometric and mass spectrometric analyses [4].

H2S Pathway Modulation in Cardiovascular Research

Caraganaphenol A's dual inhibition of hCBS (IC50 5.9 μM) and hCSE (IC50 12.1 μM) [1] provides a unique chemical probe for investigating hydrogen sulfide (H2S)-mediated signaling in vascular biology, inflammation, and neurology. This activity profile is not reported for other resveratrol oligomers [2]. Researchers studying H2S as a gasotransmitter in blood pressure regulation, angiogenesis, or cytoprotection should procure Caraganaphenol A for dose-response studies, pathway validation, and comparison with genetic knockout models. The defined IC50 values enable precise concentration selection for in vitro and ex vivo experiments.

Application
Selection Property
Validation Focus
HSPC gene delivery research
IFITM modulation context
Transduction enhancement endpoints
Gastric cancer cell-model studies
Cytotoxicity profile review
Apoptosis and ROS pathway readouts
Iron-mediated oxidative damage research
Dual radical scavenging and chelation
Spectroscopic chelation evidence
H2S signaling pathway research
hCBS/hCSE inhibition profile
Enzyme inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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